4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione
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Overview
Description
4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione is an organic compound belonging to the pyrrole family. Pyrroles are known for their diverse biological activities and are found in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione typically involves the reaction of benzoyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Benzoyl-1H-pyrrole-2,3-dione
- 5-Phenyl-1H-pyrrole-2,3-dione
- 1-Propyl-1H-pyrrole-2,3-dione
Comparison: 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione is unique due to the presence of both benzoyl and phenyl groups, which enhance its biological activity and chemical reactivity. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and greater efficacy in antimicrobial and anticancer applications .
Properties
CAS No. |
61350-46-7 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-benzoyl-5-phenyl-1-propylpyrrole-2,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-13-21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
WRRDCTLCFKCTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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